trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester
CAS No.: 13991-44-1
Cat. No.: VC21339272
Molecular Formula: C10H14O5
Molecular Weight: 214.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13991-44-1 |
---|---|
Molecular Formula | C10H14O5 |
Molecular Weight | 214.21 g/mol |
IUPAC Name | dimethyl (1R,2R)-4-oxocyclohexane-1,2-dicarboxylate |
Standard InChI | InChI=1S/C10H14O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h7-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Standard InChI Key | HUKIJZIDGFUNMG-HTQZYQBOSA-N |
Isomeric SMILES | COC(=O)[C@@H]1CCC(=O)C[C@H]1C(=O)OC |
SMILES | COC(=O)C1CCC(=O)CC1C(=O)OC |
Canonical SMILES | COC(=O)C1CCC(=O)CC1C(=O)OC |
Introduction
Chemical Identity and Properties
Trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is identified by the CAS registry number 13991-44-1 and has a molecular weight of 214.22 g/mol. This compound belongs to the family of dicarboxylic acid esters and features a cyclohexane ring with multiple functional groups that contribute to its chemical versatility. The IUPAC name for this compound is dimethyl rel-(1r,2r)-4-oxocyclohexane-1,2-dicarboxylate, which describes its structural configuration .
The compound contains three reactive functional groups: a ketone at the 4-position and two methyl ester groups at the 1 and 2 positions of the cyclohexane ring. The trans configuration refers to the spatial arrangement of the ester groups, which are positioned on opposite sides of the cyclohexane ring plane. This stereochemical arrangement significantly influences the compound's three-dimensional structure and reactivity patterns.
The SMILES notation for this compound is O=C([C@H]1C@HCC(CC1)=O)OC, which provides a computer-readable representation of its molecular structure and stereochemistry . Commercial preparations of this compound typically achieve a purity of approximately 97%, making it suitable for various research and industrial applications .
Table 1: Basic Chemical Properties of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester
Property | Value |
---|---|
Molecular Formula | C10H14O5 |
Molecular Weight | 214.22 g/mol |
CAS Number | 13991-44-1 |
IUPAC Name | dimethyl rel-(1r,2r)-4-oxocyclohexane-1,2-dicarboxylate |
SMILES Notation | O=C([C@H]1C@HCC(CC1)=O)OC |
Standard Purity (Commercial) | 97% |
Physical State | Solid |
Synthesis and Preparation Methods
The synthesis of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester typically involves the esterification of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. This reaction pathway allows for the conversion of carboxylic acid groups to methyl ester groups while preserving the ketone functionality and the trans configuration of the substituents.
In research settings, various synthetic routes may be employed to prepare this compound, depending on the availability of starting materials and the desired scale of production. Alternative synthetic approaches may include the oxidation of appropriate cyclohexene derivatives or the functionalization of existing cyclohexane compounds through stereoselective methods.
For industrial-scale production, continuous flow processes may be utilized to enhance efficiency and yield. These processes typically require high-purity starting materials and optimized reaction conditions to achieve the desired stereochemistry and functional group arrangement. Temperature control and catalyst selection are critical factors in ensuring the formation of the trans isomer rather than the cis isomer.
The stereoselective synthesis of this compound and related structures has been demonstrated in research contexts. For example, chiral organocatalysts have been employed in the synthesis of structurally similar compounds with high stereoselectivity, achieving enantiomeric excesses of up to 98% . While this specific research focused on a different compound, the synthetic principles may be applicable to the preparation of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester with controlled stereochemistry.
Chemical Reactivity and Transformations
The presence of multiple functional groups in trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester enables a diverse range of chemical transformations, making this compound particularly valuable in organic synthesis. Each functional group can undergo selective reactions, allowing for the construction of more complex molecular architectures.
Reactions of the Ketone Group
The ketone group at the 4-position of the cyclohexane ring can participate in various reactions typical of carbonyl compounds. These include:
Reduction reactions: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction.
Nucleophilic addition reactions: The electrophilic carbon of the ketone can undergo additions with various nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydride donors, and carbon-based nucleophiles, leading to tertiary alcohols or other derivatives.
Condensation reactions: The ketone can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones, which can serve as intermediates for further transformations.
Reactions of the Ester Groups
The methyl ester groups at positions 1 and 2 can undergo numerous transformations:
Hydrolysis: Under basic or acidic conditions, the ester groups can be hydrolyzed to carboxylic acids, providing access to the parent dicarboxylic acid.
Transesterification: The methyl esters can undergo transesterification with other alcohols to form different ester derivatives, which may have altered physical properties or reactivity profiles.
Amidation: Reaction with amines can convert the ester groups to amides, which are important functional groups in many bioactive compounds and materials.
Table 2: Common Chemical Transformations of trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Ketone Reduction | NaBH4 | MeOH, 0°C to RT | 4-Hydroxy derivative |
Ketone Addition | RMgX | THF, -78°C to RT | Tertiary alcohol derivatives |
Ester Hydrolysis | NaOH | H2O/MeOH, RT to 60°C | Dicarboxylic acid |
Transesterification | R-OH | Acid catalyst, heat | Different ester derivatives |
Amidation | R-NH2 | RT to 60°C, with or without catalyst | Amide derivatives |
Applications in Organic Synthesis
Trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester serves as an important intermediate in organic synthesis due to its functionality-rich structure. Its applications in this field include:
Building Block for Complex Molecules
The compound provides a versatile scaffold for the synthesis of more complex structures. The cyclohexane ring with its ketone and ester functionalities offers multiple points for chemical elaboration, allowing for the construction of diverse molecular architectures. This versatility makes it valuable in the preparation of natural product analogs and other biologically relevant compounds.
Polymer Synthesis
The functional groups in trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester can participate in polymerization reactions or serve as attachment points for other molecules. The diester functionality, in particular, can be incorporated into polyester structures, while the ketone group provides additional opportunities for cross-linking or modification. The trans configuration of the ester groups contributes to specific three-dimensional arrangements in the resulting polymers, potentially influencing their mechanical and thermal properties.
Stereochemical Studies
Biological Research Applications
While extensive biological activity data specifically for trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester is limited, its structural features suggest potential applications in biological research:
Enzyme Interaction Studies
The compound can be used to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis or carbonyl transformations. Such studies can provide insights into enzymatic mechanisms and substrate specificity. The defined stereochemistry of the compound makes it valuable for studying the stereoselectivity of enzymatic processes.
Structure-Activity Relationship Studies
Structurally related compounds have shown interactions with specific enzymes, suggesting that trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester may exhibit similar activities. For example, compounds with similar structures have demonstrated inhibitory effects on enzymes involved in metabolic pathways, such as soluble epoxide hydrolase (sEH), which plays a role in fatty acid metabolism.
The compound's structural similarities to known bioactive molecules make it a potential starting point for structure-activity relationship (SAR) studies. By systematically modifying the structure and evaluating the biological effects, researchers can identify the structural elements crucial for specific biological activities.
Industrial Applications
In industrial settings, trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester finds applications in various fields:
Materials Science
The compound can be used in the development of specialized materials, including coatings and adhesives. The functional groups in the molecule can participate in curing reactions or serve as sites for cross-linking, contributing to the formation of durable and resistant materials with specific properties.
Polymer Technology
In polymer technology, trans-4-Oxo-1,2-cyclohexanedicarboxylic acid dimethyl ester can be used in the formulation of polymers with tailored properties. The presence of the ketone and ester groups provides sites for chemical modifications and cross-linking, allowing for the creation of polymers with specific characteristics such as thermal stability, mechanical strength, or chemical resistance.
Analytical Standards
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